molecular formula C6H6F2N2O2S B13525890 2-(Difluoromethyl)pyridine-6-sulfonamide

2-(Difluoromethyl)pyridine-6-sulfonamide

Cat. No.: B13525890
M. Wt: 208.19 g/mol
InChI Key: QBCMHXQEIKJOQA-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)pyridine-6-sulfonamide is a chemical compound that has garnered significant attention in various fields of research due to its unique structural and chemical properties

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)pyridine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, reduced amines, and substituted pyridine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)pyridine-6-sulfonamide involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to effectively interact with enzymes and receptors . The sulfonamide group can form strong hydrogen bonds with biological targets, contributing to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

    2-Difluoromethylpyridine: Similar in structure but lacks the sulfonamide group.

    Pyridine-6-sulfonamide: Contains the sulfonamide group but lacks the difluoromethyl group.

    Trifluoromethylpyridine: Contains a trifluoromethyl group instead of a difluoromethyl group.

Uniqueness

2-(Difluoromethyl)pyridine-6-sulfonamide is unique due to the presence of both difluoromethyl and sulfonamide groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in drug design and other applications .

Properties

Molecular Formula

C6H6F2N2O2S

Molecular Weight

208.19 g/mol

IUPAC Name

6-(difluoromethyl)pyridine-2-sulfonamide

InChI

InChI=1S/C6H6F2N2O2S/c7-6(8)4-2-1-3-5(10-4)13(9,11)12/h1-3,6H,(H2,9,11,12)

InChI Key

QBCMHXQEIKJOQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)S(=O)(=O)N)C(F)F

Origin of Product

United States

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